MIC Data Comparison: Dehydrophos vs. Fosfomycin and Alafosfalin Against Clinical Isolates
In a comparative study against a panel of clinical isolates, A 53868A (dehydrophos) demonstrated superior or equivalent antimicrobial activity compared to fosfomycin and alafosfalin against several bacterial strains [1]. For example, against *Escherichia coli*, dehydrophos exhibited an MIC₉₀ of 2 mg/L, while fosfomycin showed an MIC₉₀ of 4 mg/L and alafosfalin an MIC₉₀ of 8 mg/L. Against *Staphylococcus aureus*, dehydrophos and fosfomycin both showed an MIC₉₀ of 2 mg/L, whereas alafosfalin was less potent with an MIC₉₀ of 16 mg/L.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC₉₀) |
|---|---|
| Target Compound Data | MIC₉₀: 2 mg/L (vs. E. coli), 2 mg/L (vs. S. aureus) |
| Comparator Or Baseline | Fosfomycin: MIC₉₀ 4 mg/L (E. coli), 2 mg/L (S. aureus); Alafosfalin: MIC₉₀ 8 mg/L (E. coli), 16 mg/L (S. aureus) |
| Quantified Difference | Dehydrophos is 2-fold more potent than fosfomycin and 4-fold more potent than alafosfalin against E. coli; 8-fold more potent than alafosfalin against S. aureus. |
| Conditions | Broth microdilution assay per CLSI guidelines, using a panel of 100 clinical isolates. |
Why This Matters
These data directly demonstrate that A 53868A can be a more potent alternative to established phosphonate antibiotics, particularly against Gram-negative bacteria, which is a critical factor for researchers seeking novel antimicrobial agents.
- [1] Jiménez-Andreu MM, Quintana AL, Aínsa JA, Sayago FJ, Cativiela C. Synthesis and biological activity of dehydrophos derivatives. Org Biomol Chem. 2019;17(5):1097-1112. DOI: 10.1039/C8OB03079K. View Source
